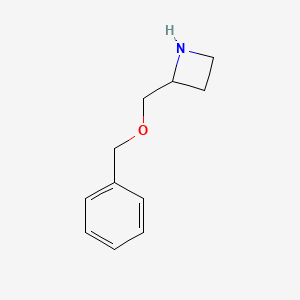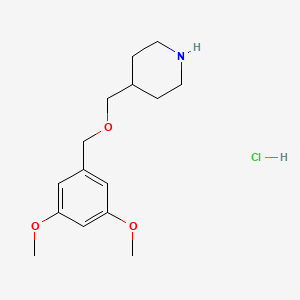
Clorhidrato de éter 4-piperidinilmetílico de 3,5-dimetoxi-bencilo
Descripción general
Descripción
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound known for its potential therapeutic and toxic effects. It was first synthesized in the 1980s and has since been used in various fields of research, including medical, environmental, and industrial studies.
Aplicaciones Científicas De Investigación
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of synthetic cannabinoids.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-piperidinemethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydride
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and benzyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents
Major Products
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid
Reduction: 4-Piperidinemethanol or 4-piperidinemethylamine
Substitution: 3,5-Dimethoxybenzyl alcohol and benzyl chloride
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as cannabinoid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
CP-55940: Another synthetic cannabinoid with similar receptor binding properties.
HU-210: A potent synthetic cannabinoid with a different chemical structure but similar pharmacological effects.
JWH-018: A synthetic cannabinoid with a different core structure but similar receptor affinity.
Uniqueness
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with cannabinoid receptors. Its methoxy groups and piperidine ring contribute to its unique pharmacological profile, differentiating it from other synthetic cannabinoids.
Propiedades
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUJZSMSVTPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



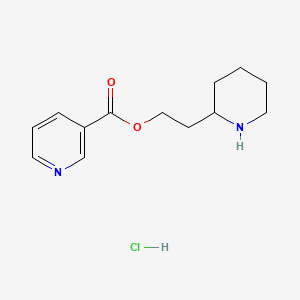
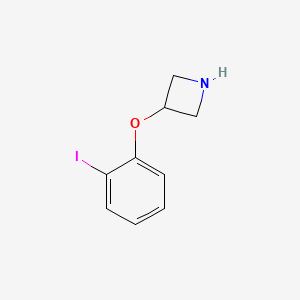
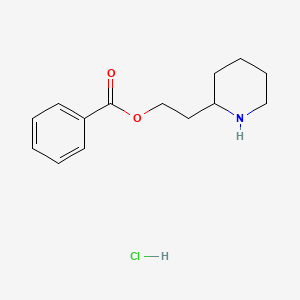

![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
![2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441118.png)
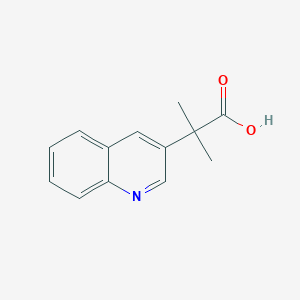

![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
